molecular formula C11H6N2O2 B1614228 2-(4-Cyanobenzoyl)oxazole CAS No. 898759-91-6

2-(4-Cyanobenzoyl)oxazole

Cat. No.: B1614228
CAS No.: 898759-91-6
M. Wt: 198.18 g/mol
InChI Key: IWSOFFYLWJRGKD-UHFFFAOYSA-N
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Description

2-(4-Cyanobenzoyl)oxazole is a heterocyclic compound that features an oxazole ring fused with a benzoyl group substituted with a cyano group at the para position

Mechanism of Action

Target of Action

Oxazole derivatives, a class to which this compound belongs, have been known to interact with various enzymes and receptors via numerous non-covalent interactions . These interactions often lead to a wide spectrum of biological activities.

Mode of Action

The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of these compounds with their targets often results in changes that lead to their biological responses.

Biochemical Pathways

Oxazole derivatives have been found to affect various biochemical pathways. They have shown a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . .

Result of Action

Oxazole derivatives have been associated with a wide range of biological actions . The specific effects would depend on the compound’s interaction with its targets and the subsequent changes in the biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanobenzoyl)oxazole typically involves the condensation of 4-cyanobenzoyl chloride with 2-aminooxazole. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the oxazole ring. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as improved reaction control, higher yields, and reduced production costs. The use of green chemistry principles, such as microwave-assisted synthesis and the use of eco-friendly solvents, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Cyanobenzoyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-(4-aminobenzoyl)oxazole.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed:

Scientific Research Applications

2-(4-Cyanobenzoyl)oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzoxazole: Similar in structure but lacks the cyano group.

    Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.

    Benzimidazole: Contains a fused benzene and imidazole ring.

Uniqueness: 2-(4-Cyanobenzoyl)oxazole is unique due to the presence of the cyano group, which enhances its reactivity and potential for forming diverse derivatives. This makes it more versatile in synthetic applications compared to its analogs .

Properties

IUPAC Name

4-(1,3-oxazole-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)10(14)11-13-5-6-15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSOFFYLWJRGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642085
Record name 4-(1,3-Oxazole-2-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-91-6
Record name 4-(1,3-Oxazole-2-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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